4-Methylnonane

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various methods, such as aldol condensation and Baeyer–Villiger oxidation. For instance, the synthesis of 2-methylenecyclobutanones is achieved through a Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes, followed by a (PhSe)2-catalyzed Baeyer–Villiger oxidation to produce 4-methylenebutanolides . Similarly, 3-methylnonane-2,4-dione is synthesized via aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation . These methods could potentially be adapted for the synthesis of 4-methylnonane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 4-methylnonane has been characterized using various techniques such as X-ray diffraction, NMR, and DFT studies. For example, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was elucidated using single-crystal X-ray diffraction and compared with computational data obtained from DFT calculations . These techniques provide detailed information about the molecular geometry, bond lengths, angles, and electronic properties, which are essential for understanding the behavior of these molecules.

Chemical Reactions Analysis

The papers discuss several chemical reactions, including photoreactions and radical cyclization. For instance, photoreactions of 4-(tribromomethyl)-4-methyl-2,5-cyclohexadienone with amines involve photoinduced electron transfer processes leading to radical cyclization and ring expansion . Another study describes the photoreactions of 3-methyl-4-phenylsydnone, which generates nitrile-imine intermediates that react with activated double bonds to form heterocycles . These reactions highlight the reactivity of certain functional groups and the potential for forming new bonds under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often determined by their molecular structure. The papers provide information on the physical and structural properties of various compounds, such as 3-hydroxy-2-methyl-4(1H)-pyridinones, which were studied using single-crystal X-ray diffraction, mass spectrometry, infrared spectroscopy, and proton NMR spectroscopy . These studies reveal the importance of hydrogen bonding and other intermolecular interactions in determining the properties of these molecules. Although 4-methylnonane itself is not discussed, similar analytical techniques could be used to study its physical and chemical properties.

Scientific Research Applications

Viscosity and Surface Tension

The physical properties of 4-methylnonane, such as liquid viscosity, surface tension, and density, have been studied extensively. Klein et al. (2018) investigated these properties in temperatures ranging from 283.15 to 448.15 K, utilizing surface light scattering and vibrating-tube densimeters. The study provides valuable data for industrial applications where knowledge of these physical characteristics is crucial (Klein et al., 2018).

Synthesis of Flavor Compounds

4-Methylnonane is involved in the synthesis of flavor compounds. Kato and Yuasa (2001) demonstrated a practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound, from n-hexanal and methyl ethyl ketone. This compound contributes to flavor and aroma in various food products (Kato & Yuasa, 2001).

Hydrocracking and Isomerization

4-Methylnonane is significant in the study of hydrocracking and isomerization in petrochemical processes. Martens, Tielen, and Jacobs (1987) analyzed the product distributions from the hydrocracking of 4-methylnonane and other alkanes, providing insights into petrochemical refining and the behavior of alkanes in these processes (Martens et al., 1987).

Flavor Reversion in Oils

Guth and Grosch (1989) identified 4-methylnonane compounds in reverted soya-bean oil, contributing to the understanding of flavor reversion in edible oils. These compounds significantly impact the sensory qualities of oils during storage and processing (Guth & Grosch, 1989).

Catalytic Reactions

4-Methylnonane plays a role in catalytic reactions, particularly in zeolite catalysts used in chemical processes. Webb III and Grest (1998) used molecular dynamics simulations to measure the diffusion constant of 4-methylnonane in zeolites, providing insights into its behavior in catalytic reactions and its potential impact on product selectivity (Webb III & Grest, 1998).

Enthalpy of Vaporization

The enthalpy of vaporization of 4-methylnonane has been measured, providing important data for thermodynamic calculations in chemical engineering and process design. Majer et al. (1984) conducted studies to determine these values, contributing to the broader understanding of the thermodynamic properties of alkanes (Majer et al., 1984).

properties

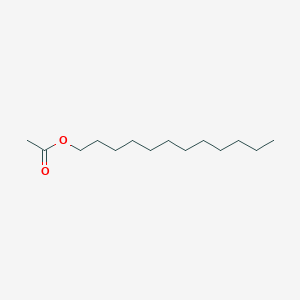

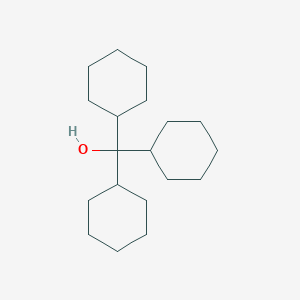

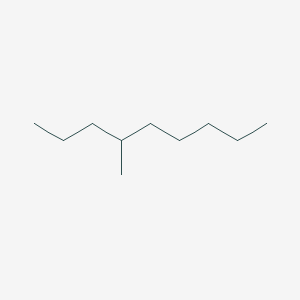

IUPAC Name |

4-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALRSQMWHFKJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864766 | |

| Record name | 4-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Methylnonane | |

CAS RN |

17301-94-9 | |

| Record name | (±)-4-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17301-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylnonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylnonane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K42DY4JFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key physical properties of 4-Methylnonane?

A1: 4-Methylnonane is a branched alkane. While its structural formula isn't explicitly provided in the abstracts, its molecular formula is C10H22 [, ]. Research has focused on determining its liquid viscosity, surface tension, and liquid density at various temperatures []. These properties are crucial for understanding its behavior in mixtures and potential applications.

Q2: How does the structure of 4-Methylnonane affect its separation using supercritical fluids?

A2: Research suggests that the separation of alkane isomers like 4-Methylnonane using supercritical carbon dioxide (CO2) or ethane is challenging []. The study observed that the position of the methyl branch on the carbon chain doesn't significantly influence the phase transition pressures in supercritical CO2 or ethane. This implies that separating 4-Methylnonane from other structural isomers (like 2-Methylnonane or 3-Methylnonane) using supercritical fluid fractionation is likely difficult due to their similar solubility behaviors [].

Q3: Are there any applications where 4-Methylnonane is used in conjunction with bacteria?

A3: While not a direct application of 4-Methylnonane itself, one study identified it as a component in the volatile organic compounds (VOCs) produced by the bacteria Bacillus pumilus []. Interestingly, while some individual VOCs from bacterial cultures showed limited nematicidal activity, the complete mixture of VOCs, including 4-Methylnonane, exhibited significant antagonistic effects on the nematode Meloidogyne incognita []. This highlights the potential of exploring the complex interactions within microbial VOC profiles for applications like biocontrol in agriculture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)